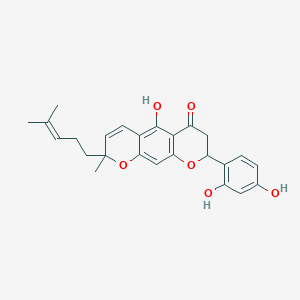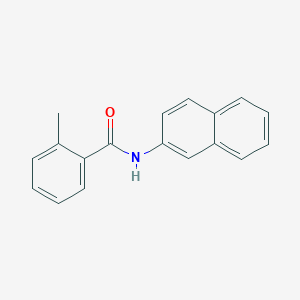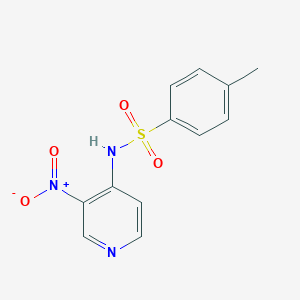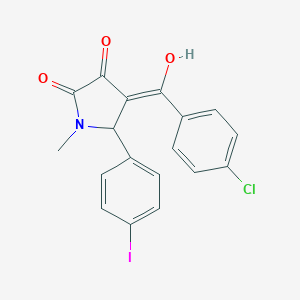
Kuwanol C
Vue d'ensemble
Description
Kuwanol C is a flavonoid compound found in the root barks of Morus alba L . It is a natural product with potential biological activity .
Synthesis Analysis
The synthesis of Kuwanol C involves a biosynthesis-inspired asymmetric Diels-Alder cycloaddition mediated by a chiral ligand/boron Lewis acid. This process also involves a regioselective Schenck ene reaction, reduction, and dehydration to realize a biomimetic dehydrogenation for generation of the required diene precursor .Molecular Structure Analysis
Kuwanol C has a molecular formula of C25H26O6 . It is a flavone with two isopentenyl groups at positions 3 and 8 .Physical And Chemical Properties Analysis
Kuwanol C is a powder with a molecular weight of 422.47 . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Applications De Recherche Scientifique
Antioxidant Properties
Kuwanol C is known to have antioxidant properties. It has been found to scavenge DPPH radicals in a cell-free assay .
Antibacterial Activity
Kuwanol C exhibits antibacterial activity. It has been found to be active against E. coli .
Antiproliferative Effects
Kuwanol C has antiproliferative properties, which means it can inhibit cell growth. This makes it a potential candidate for cancer research .
Neuroprotective Properties
Kuwanol C also has neuroprotective properties, which means it can protect neurons from damage or degeneration .
Enantioselective Total Syntheses
The first enantioselective total syntheses of Kuwanon X, Kuwanon Y, and Kuwanol A have been accomplished by using asymmetric Diels-Alder cycloaddition promoted by chiral VANOL or VAPOL/boron Lewis acid . This shows the potential of Kuwanol C in the field of synthetic chemistry.
Biosynthesis-Inspired Asymmetric Diels-Alder Cycloaddition
Kuwanol C has been used in a biosynthesis-inspired asymmetric Diels-Alder cycloaddition. This process shows high exo selectivity (exo/endo = 13/1), which was unprecedented in the previous total syntheses of related prenylflavonoid Diels-Alder natural products .
Mécanisme D'action
Target of Action
Kuwanol C is a prenylated flavone originally isolated from Morus alba . It has been found to have diverse biological activities, including antioxidant, antibacterial, antiproliferative, and neuroprotective properties
Mode of Action
Kuwanol C interacts with its targets primarily through its antioxidant activity. It has been shown to scavenge DPPH radicals in a cell-free assay . This suggests that Kuwanol C may exert its effects by neutralizing reactive oxygen species, thereby protecting cells from oxidative damage.
Pharmacokinetics
It is known that kuwanol c is soluble in dmso , which suggests that it may have good bioavailability
Result of Action
Kuwanol C has been shown to have antibacterial activity against E. coli, S. typhimurium, S. epidermis, and S. aureus . It also inhibits the growth of P388 mouse lymphoma cancer cells . In a mouse model of MPTP-induced Parkinson’s disease, Kuwanol C improved motor coordination and decreased neuronal loss in the substantia nigra pars compacta .
Propriétés
IUPAC Name |
8-(2,4-dihydroxyphenyl)-5-hydroxy-2-methyl-2-(4-methylpent-3-enyl)-7,8-dihydropyrano[3,2-g]chromen-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26O6/c1-14(2)5-4-9-25(3)10-8-17-21(31-25)13-22-23(24(17)29)19(28)12-20(30-22)16-7-6-15(26)11-18(16)27/h5-8,10-11,13,20,26-27,29H,4,9,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBVQKNJIYRJQBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC1(C=CC2=C(C3=C(C=C2O1)OC(CC3=O)C4=C(C=C(C=C4)O)O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Kuwanol C | |
CAS RN |
123702-94-3 | |
| Record name | Kuwanol C | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034098 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the proposed mechanism of action for Kuwanol C against KRAS G12D mutant?
A1: While the exact mechanism is not elaborated in the abstracts, the research suggests that Kuwanol C, along with other identified bioflavonoids, potentially inhibits KRAS G12D by targeting the protein's switch I and switch II regions. [] These regions are crucial for KRAS activity, and disrupting their conformation could impact the protein's ability to bind GTP and signal downstream.
Q2: What is the reported binding affinity of Kuwanol C to KRAS G12D?
A2: The research indicates that Kuwanol C exhibits a binding affinity of -8.58 Kcal/mol to the KRAS G12D mutant. [] This binding affinity was determined using molecular docking studies.
Q3: What is the source of Kuwanol C?
A3: Kuwanol C was originally isolated from the root bark of a mulberry tree that had been redifferentiated from callus tissues. [] This suggests that Kuwanol C is a natural product.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-(4-chlorophenoxy)-N-[(E)-(1-methyl-2-oxoindol-3-ylidene)amino]acetamide](/img/structure/B240895.png)
![Ethyl 4-[(4-methylphenoxy)acetyl]-1-piperazinecarboxylate](/img/structure/B240897.png)

![N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-2-phenoxyacetamide](/img/structure/B240900.png)


![N-[3-(1,3-dihydrobenzimidazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]acetamide](/img/structure/B240907.png)
![3-[4-(2-benzyl-1H-benzimidazol-1-yl)butyl]-4(3H)-quinazolinone](/img/structure/B240913.png)


![2-[(3-bromo-5-methylimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one](/img/structure/B240920.png)